Mitochondrial Fusion Promoter M1
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Overview
Description
Mitochondrial Fusion Promoter M1 is a hydrazone compound known for its ability to promote mitochondrial fusion in fragmented mitochondriaThis compound has been shown to enhance mitochondrial function and protect cells from mitochondrial fragmentation-associated cell death .
Preparation Methods
The preparation of Mitochondrial Fusion Promoter M1 involves the synthesis of a hydrazone compound. The synthetic route typically includes the reaction of 2,4,6-trichlorophenylhydrazine with 5-chloro-2-hydroxyacetophenone under specific conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the hydrazone bond . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Mitochondrial Fusion Promoter M1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mitochondrial Fusion Promoter M1 has a wide range of scientific research applications:
Mechanism of Action
Mitochondrial Fusion Promoter M1 exerts its effects by promoting mitochondrial fusion. The compound enhances the expression of mitochondrial fusion proteins such as mitofusin 1 and mitofusin 2. This leads to the elongation of mitochondria and improved mitochondrial function. The compound also reduces mitochondrial oxidative stress and prevents mitochondrial fragmentation-associated cell death .
Comparison with Similar Compounds
Mitochondrial Fusion Promoter M1 is unique in its ability to specifically promote mitochondrial fusion without interfering with other cellular organelles like endoplasmic reticulum and lysosomes . Similar compounds include:
Mitochondrial Division Inhibitor 1 (Mdivi-1): This compound inhibits mitochondrial fission, leading to enhanced mitochondrial fusion.
Opa1 Activators: These compounds promote mitochondrial fusion by enhancing the activity of the Opa1 protein.
This compound stands out due to its specific action on mitochondrial fusion and its potential therapeutic applications in various diseases.
Properties
IUPAC Name |
4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-GXHLCREISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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